molecular formula C10H8O3 B1605563 3-(4-Methoxyphenyl)propiolic acid CAS No. 2227-57-8

3-(4-Methoxyphenyl)propiolic acid

Cat. No.: B1605563
CAS No.: 2227-57-8
M. Wt: 176.17 g/mol
InChI Key: AYEMXGNOKZRIOC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propiolic acid: is an organic compound with the molecular formula C10H8O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Sonogashira Coupling Reaction:

      Reactants: 4-Methoxyiodobenzene and trimethylsilylacetylene.

      Catalyst: Palladium(II) acetate and copper(I) iodide.

      Solvent: Tetrahydrofuran.

      Conditions: The reaction is typically carried out under an inert atmosphere at room temperature.

      Procedure: The 4-methoxyiodobenzene is reacted with trimethylsilylacetylene in the presence of the palladium catalyst and copper co-catalyst. The resulting product is then deprotected using a base such as potassium carbonate to yield 3-(4-methoxyphenyl)propiolic acid.

  • Hydrolysis of Ester Derivatives:

      Reactants: Methyl 3-(4-methoxyphenyl)propiolate.

      Reagent: Aqueous sodium hydroxide.

      Conditions: The reaction is typically carried out at elevated temperatures.

      Procedure: The ester derivative is hydrolyzed using aqueous sodium hydroxide to yield the corresponding carboxylic acid, this compound.

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)propiolic acid.

  • Reduction:

      Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Conditions: Reduction reactions are typically carried out under an inert atmosphere.

      Products: Reduction of the triple bond can yield 3-(4-methoxyphenyl)propanoic acid.

  • Substitution:

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: Typically carried out in the presence of a catalyst or under UV light.

      Products: Halogenation of the phenyl ring can yield 3-(4-halogenophenyl)propiolic acid.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Halogenating Agents: Bromine, chlorine.

    Solvents: Tetrahydrofuran, dichloromethane, ethanol.

    Catalysts: Palladium(II) acetate, copper(I) iodide.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(4-Methoxyphenyl)propiolic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with phenylpropiolic acid derivatives.

Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: This compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)propiolic acid is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes and receptors that recognize phenylpropiolic acid derivatives. The methoxy group may enhance its binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propiolic acid
  • 3-(4-Methylphenyl)propiolic acid
  • 3-(4-Chlorophenyl)propiolic acid
  • 3-(4-Bromophenyl)propiolic acid

Comparison:

  • 3-(4-Hydroxyphenyl)propiolic acid: The hydroxy group can form hydrogen bonds, potentially increasing its reactivity compared to the methoxy derivative.
  • 3-(4-Methylphenyl)propiolic acid: The methyl group is less electron-donating than the methoxy group, which may affect the compound’s reactivity and binding affinity.
  • 3-(4-Chlorophenyl)propiolic acid: The chloro group is electron-withdrawing, which can significantly alter the compound’s reactivity and interaction with molecular targets.
  • 3-(4-Bromophenyl)propiolic acid: Similar to the chloro derivative, the bromo group is electron-withdrawing and can affect the compound’s chemical properties.

Uniqueness:

3-(4-Methoxyphenyl)propiolic acid is unique due to the presence of the methoxy group, which is electron-donating and can enhance the compound’s reactivity and binding affinity to specific molecular targets. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEMXGNOKZRIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289546
Record name 3-(4-Methoxyphenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-57-8
Record name 2227-57-8
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Record name 3-(4-Methoxyphenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)prop-2-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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